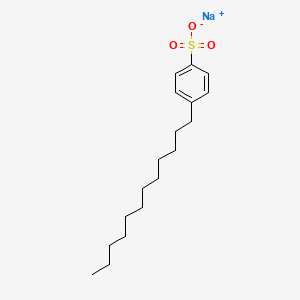
Sodium p-dodecylbenzenesulfonate
Overview
Description
Sodium p-dodecylbenzenesulfonate, also known as sodium lauryl phenyl sulfonate, is a linear alkylbenzene sulfonate that belongs to the class of anionic surfactants . It is generally used as an emulsifier, detergent, solubilizer, and wetting agent in pharmaceutical, personal care, home care, and food products .
Molecular Structure Analysis
Sodium p-dodecylbenzenesulfonate has a molecular formula of C18H29NaO3S . The molecule consists of a long alkyl chain attached to a benzene ring, which is further connected to a sulfonate group . The presence of the benzene ring differentiates it from other surfactants like sodium dodecyl sulfate .Chemical Reactions Analysis
Sodium p-dodecylbenzenesulfonate acts as a surfactant in the ionic self-assembly reaction of cyclophane BIMCP-1 . It has also been used to stabilize dispersions of graphene nanoflakes (GNFs) during the preparation of the liquid phase of GNFs .Physical And Chemical Properties Analysis
Sodium p-dodecylbenzenesulfonate has a molecular weight of 348.5 g/mol . It is soluble in water . The molecule is anionic, which means it carries a negative charge .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Sodium p-dodecylbenzenesulfonate:
Stabilization of Graphene Nanoflakes (GNFs)
Sodium p-dodecylbenzenesulfonate is used to stabilize dispersions of graphene nanoflakes during the preparation of their liquid phase. This is crucial for maintaining the quality and consistency of GNFs in various applications .
Dispersion of Carbon Nanotubes
This compound can suspend single-walled carbon nanotubes as individuals in aqueous media, providing well-resolved spectral features. This application is significant in the field of nanotechnology and materials science .
Study of Alkyl Chain Orientation
At low concentrations, the alkyl chain orientation and conformation order for molecular monolayers of Sodium p-dodecylbenzenesulfonate are studied using sum frequency generation vibrational spectroscopy (SFG-VS). This research helps in understanding molecular interactions at surfaces .
Soil and Groundwater Remediation
Precise estimation of Sodium p-dodecylbenzenesulfonate is essential for understanding its adsorption in soils, transport, toxicity, fate, and its application in the remediation of contaminated soil and groundwater .
Enhanced Foaming and Emulsifying Capacities
The introduction of methylol groups into Sodium p-dodecylbenzenesulfonate enhances its foaming and emulsifying capacities. This modification reduces the interfacial tension between crude oil and water, expanding its practical application range in industrial processes .
Mechanism of Action
Target of Action
Sodium p-dodecylbenzenesulfonate (SDBS) is a type of surfactant . Its primary targets are the interfaces between different phases in a system, such as oil-water or air-water interfaces . It has a hydrophobic tail and a hydrophilic head, which allows it to reduce the surface tension of water, leading to the formation of emulsions where water and oil phases are evenly distributed .
Mode of Action
SDBS interacts with its targets by aligning itself at the interface between different phases. The hydrophobic tail of the SDBS molecule is attracted to the oil phase, while the hydrophilic head is attracted to the water phase . This alignment at the interface reduces the surface tension and stabilizes the emulsion .
Biochemical Pathways
The biochemical pathways affected by SDBS are primarily related to its surfactant properties. It can disrupt the lipid bilayers of cells, affecting membrane permeability and potentially leading to cell lysis . In the environment, the degradation of SDBS mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Pharmacokinetics
It’s known that sdbs is insoluble in cold water, which could impact its bioavailability .
Result of Action
The primary result of SDBS action is the formation of stable emulsions, where water and oil phases are evenly distributed . This property is utilized in various industries for cleaning, manufacturing pesticides, textiles, etc., as a detergent and emulsifier . In oil-field chemistry, SDBS and its derivatives can reduce the interfacial tension between oil and water, enhancing oil-displacement efficiencies .
Action Environment
The action of SDBS can be influenced by environmental factors. For instance, the presence of other surfactants, especially cationic ones, can lead to precipitation and loss of effectiveness . In the natural environment, the degradation of SDBS mainly relies on microorganisms . Therefore, factors affecting microbial activity, such as temperature and pH, could influence the degradation rate of SDBS .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;4-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJUUEHSAZXEEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042413 | |
| Record name | Sodium 4-dodecylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium p-dodecylbenzenesulfonate | |
CAS RN |
2211-98-5 | |
| Record name | Sodium p-dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-dodecyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-dodecylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-DODECYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2D2ZEI04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium p-dodecylbenzenesulfonate contribute to the antistatic properties of polyester fibers?
A1: The research indicates that Sodium p-dodecylbenzenesulfonate works synergistically with polyethylene oxide (PEO) and sodium chloride (NaCl) to enhance the antistatic properties of polyester fibers []. While the exact mechanism isn't fully detailed in the provided abstract, the combination of these hydrophilic agents likely improves the fiber's surface conductivity. This increased conductivity allows for the dissipation of static charges, reducing the buildup that leads to static cling and discharge.
Q2: What is the significance of the synergistic interaction between Sodium p-dodecylbenzenesulfonate, polyethylene oxide, and sodium chloride in this application?
A2: The study demonstrates that the combined use of Sodium p-dodecylbenzenesulfonate, polyethylene oxide, and sodium chloride results in a more effective and durable antistatic property compared to when each agent is used individually with the polyester []. This synergy suggests a complex interplay between these components, potentially influencing their distribution within the fiber and their interaction with moisture in the environment, ultimately leading to superior and longer-lasting antistatic performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



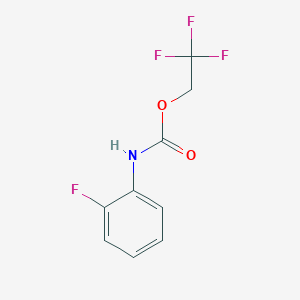
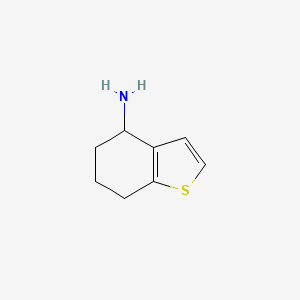

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)
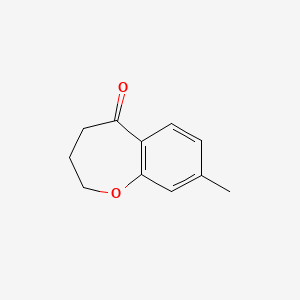
![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)
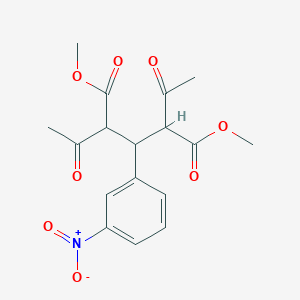


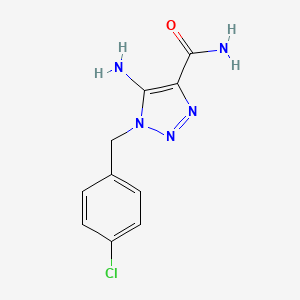
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)